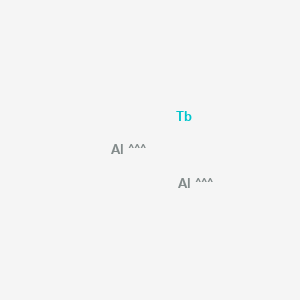
CID 6336900
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 6336900 is a compound formed by the combination of aluminum and terbium in a 2:1 ratio. This compound is part of the broader category of aluminum-rare earth metal alloys, which are known for their unique properties and applications in various fields. Terbium, a rare earth element, is known for its magnetic and luminescent properties, which can be enhanced when combined with aluminum.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of aluminum-terbium compounds typically involves the simultaneous thermal evaporation of aluminum and terbium. This method results in the formation of thin films with varying terbium content. The process involves heating aluminum and terbium in a vacuum chamber until they evaporate and then condense on a substrate, forming a thin film .
Industrial Production Methods
In industrial settings, aluminum-terbium compounds can be produced through high-temperature alloying processes. This involves melting aluminum and terbium together in a controlled environment to ensure the proper ratio and homogeneity of the final product. The molten mixture is then cooled and solidified to form the desired alloy .
Analyse Des Réactions Chimiques
Types of Reactions
Aluminum-terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both aluminum and terbium.
Common Reagents and Conditions
Oxidation: Aluminum-terbium compounds can oxidize when exposed to oxygen, forming aluminum oxide and terbium oxide. This reaction is typically carried out at elevated temperatures.
Reduction: Reduction reactions can be performed using hydrogen or other reducing agents to convert oxides back to their metallic forms.
Substitution: Substitution reactions involve replacing one element in the compound with another, often using halogens or other reactive elements.
Major Products Formed
The major products formed from these reactions include aluminum oxide, terbium oxide, and various intermediate compounds depending on the specific reaction conditions .
Applications De Recherche Scientifique
Aluminum-terbium compounds have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their unique electronic properties.
Biology: Employed in bioimaging and biosensing applications because of their luminescent properties.
Medicine: Investigated for potential use in medical imaging and as contrast agents in MRI scans.
Industry: Utilized in the production of high-performance materials, such as magnets and phosphors for lighting and display technologies
Mécanisme D'action
The mechanism by which aluminum-terbium compounds exert their effects is primarily related to the electronic configuration of terbium. Terbium’s partially filled 4f orbitals allow it to absorb and emit light efficiently, making it useful in luminescent applications. Additionally, the combination with aluminum enhances the compound’s stability and conductivity, making it suitable for various industrial applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum-Cerium Compounds: Known for their high-temperature stability and mechanical strength.
Aluminum-Yttrium Compounds: Used in similar applications but with different magnetic and electronic properties.
Aluminum-Gadolinium Compounds: Noted for their use in magnetic refrigeration and other advanced technologies.
Uniqueness
Aluminum-terbium compounds are unique due to their combination of luminescent and magnetic properties, which are not as pronounced in other aluminum-rare earth metal alloys. This makes them particularly valuable in applications requiring both properties, such as advanced imaging technologies and high-performance materials .
Propriétés
Numéro CAS |
12043-28-6 |
|---|---|
Formule moléculaire |
AlTb |
Poids moléculaire |
185.90689 g/mol |
Nom IUPAC |
aluminum;terbium |
InChI |
InChI=1S/Al.Tb |
Clé InChI |
SSUFOAJSWIDITI-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Tb] |
SMILES canonique |
[Al].[Tb] |
Key on ui other cas no. |
12043-28-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















